4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol often involves complex reactions and conditions. For example, compounds with dimethoxyphenol groups and piperazine rings have been synthesized through various methods, including condensation reactions and modifications of existing structures to introduce desired functional groups (Kunishima et al., 1999). These methods provide a foundation for the synthesis of complex molecules, including those with chlorophenyl and piperazinyl groups.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction and density functional theory (DFT). For instance, compounds with dichlorophenyl and piperazinyl groups have been studied to understand their crystal structures and molecular conformations (Şahin et al., 2012). These analyses contribute to a deeper understanding of how specific substitutions and molecular arrangements influence the overall structure and stability of such compounds.
Chemical Reactions and Properties
Chemical reactions involving piperazinyl compounds can lead to various products, depending on the reactants and conditions employed. For example, reactions involving bromophenyl and chlorobenzene derivatives with piperazine have been optimized to yield specific products with high purity (Wang Jin-peng, 2013). These reactions are crucial for synthesizing targeted compounds with desired chemical properties.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel compounds involving piperazine derivatives and their antimicrobial activities. For instance, one study detailed the creation of various triazole derivatives, including those incorporating piperazine components, and evaluated their antimicrobial efficacy. Some derivatives were found to possess significant activities against test microorganisms, highlighting the potential for developing new antimicrobial agents from piperazine-based compounds (Bektaş et al., 2010).
Molecular Interaction Studies
Another research avenue involves studying the molecular interactions of compounds with specific receptors, such as the CB1 cannabinoid receptor. A detailed analysis on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed insights into its binding interactions with the CB1 receptor, offering potential pathways for drug development (Shim et al., 2002).
Anticancer and Anti-Proliferative Activities
Piperazine and its derivatives have also been studied for their potential anticancer and anti-proliferative activities. For example, certain N-Mannich bases of oxadiazole showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines, indicating the promise of piperazine-based compounds in cancer therapy (Al-Wahaibi et al., 2021).
Novel Drug Formulation and Synthesis
The research on drug formulation and synthesis is another critical area. Studies on the acylation of specific fullerene derivatives and the synthesis of multifullerene derivatives demonstrate the versatility of piperazine derivatives in creating novel compounds with potential therapeutic applications (Zhang et al., 2002).
properties
IUPAC Name |
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-24-17-11-14(12-18(25-2)19(17)23)13-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPPLICNJSVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-Chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.